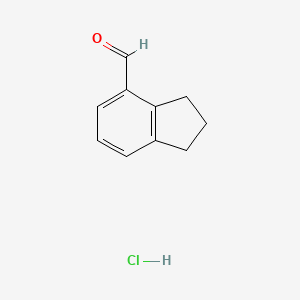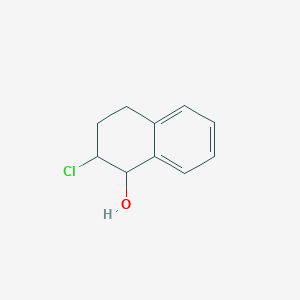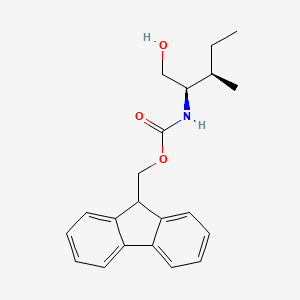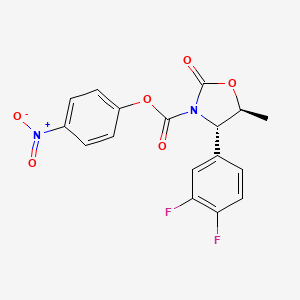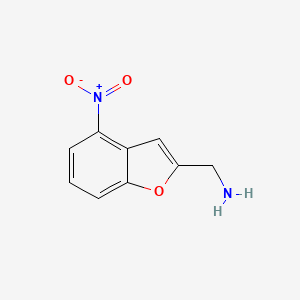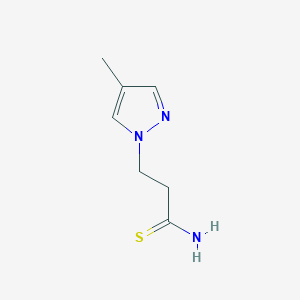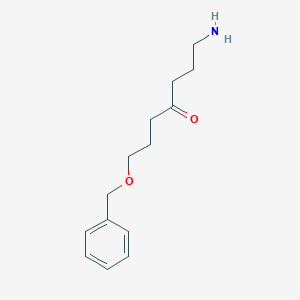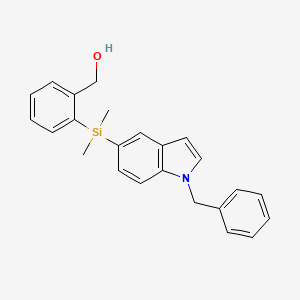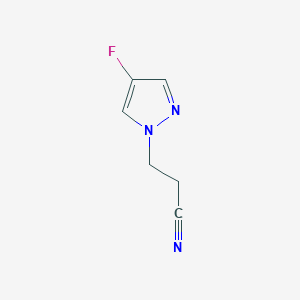![molecular formula C7H8O3 B13152084 (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S,6R)-3,7-dioxatricyclo[43002,4]nonan-8-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,4S,5S,6S)-8,8-dimethyl-2-(trityloxymethyl)-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol
- 2-chloro-9-[(1R,2R,4S,5R,6S)-8,8-dimethyl-2-(phenylmethoxymethyl)-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-yl]-N-methyl-6-purinamine
Uniqueness
What sets (1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one apart from similar compounds is its specific stereochemistry and the presence of the dioxatricyclic core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5+,7-/m1/s1 |
InChI Key |
MUIDESAARNCREM-YCHQMNKZSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]3[C@H]1O3 |
Canonical SMILES |
C1C2C(CC(=O)O2)C3C1O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



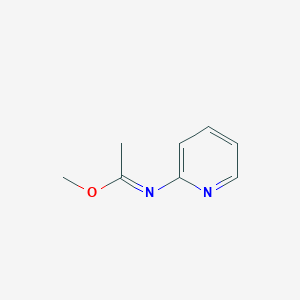
![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)
